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Compound of Interest

Compound Name: Lysergic Acid Hydrazide

Cat. No.: B136357 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of lysergic acid
hydrazide from ergot alkaloids. The synthesis of lysergic acid hydrazide is a crucial step in

the production of various pharmacologically significant compounds. This document details the

underlying chemical principles, experimental protocols, and quantitative data derived from

scientific literature and patents.

Introduction
Ergot alkaloids, a class of indole compounds produced by fungi of the Claviceps genus, are the

primary precursors for the semi-synthesis of numerous pharmaceuticals.[1][2] Lysergic acid is

the common structural backbone of these alkaloids.[1][2] The conversion of ergot alkaloids to

lysergic acid hydrazide is a key chemical transformation, offering a stable and versatile

intermediate for further synthetic work.[3] This process, known as hydrazinolysis, involves the

cleavage of the amide bond in the ergot alkaloid structure by hydrazine.[4] This method is

reported to be more efficient than alkaline hydrolysis, providing higher yields.[3][5]

Chemical Transformation and Mechanism
The core of the synthesis is the reaction of an ergot alkaloid, which is an amide of lysergic acid,

with hydrazine (N₂H₄) or its hydrate. This nucleophilic acyl substitution reaction cleaves the

peptide-like bond, releasing the tripeptide or amino alcohol moiety and forming the more stable

lysergic acid hydrazide. The reaction can be influenced by temperature, reaction time, and

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 7 Tech Support

https://www.benchchem.com/product/b136357?utm_src=pdf-interest
https://www.benchchem.com/product/b136357?utm_src=pdf-body
https://www.benchchem.com/product/b136357?utm_src=pdf-body
https://www.benchchem.com/product/b136357?utm_src=pdf-body
https://researchprofiles.ku.dk/en/publications/methods-of-lysergic-acid-synthesis-the-key-ergot-alkaloid/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9654825/
https://researchprofiles.ku.dk/en/publications/methods-of-lysergic-acid-synthesis-the-key-ergot-alkaloid/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9654825/
https://www.benchchem.com/product/b136357?utm_src=pdf-body
https://patents.google.com/patent/US2090429A/en
https://pmc.ncbi.nlm.nih.gov/articles/PMC8151494/
https://patents.google.com/patent/US2090429A/en
https://patents.google.com/patent/AT158150B/en
https://www.benchchem.com/product/b136357?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b136357?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


the presence of solvents or acids. The use of an acid can influence the stereochemistry of the

product, with some methods aiming to preserve the desired D-isomeric form.[6]

Quantitative Data Summary
The following table summarizes various reported conditions and yields for the synthesis of

lysergic acid hydrazide from different ergot alkaloid precursors.

Starting
Material

Reagents
Temperatur
e (°C)

Time Yield Source

Ergotamine

Tartrate

Hydrazine

hydrate
140 90 min Not specified [7][8][9]

Ergotamine

Anhydrous

hydrazine,

glacial acetic

acid

120 30 min Not specified [6]

Lysergic acid

methyl ester

Hydrazine

hydrate
~110 17 hours

0.7 parts from

1 part ester
[3]

Ergotinine Hydrazine Boiling 25-35 min
~60% of

theory
[5]

Ergotamine
Hydrazine

hydrate

100-118

(reflux)
Not specified

"Very good

yield"
[3]

Ergot

Alkaloids

Hydrazine

hydrate

80-160

(under

pressure)

Not specified
"Very good

yield"
[3]

Ergotamine
Hydrazine

hydrate
100 20 min

Quantitative

conversion
[7][8]

Experimental Protocols
Below are detailed methodologies for the synthesis of lysergic acid hydrazide, compiled from

various sources.
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Protocol 1: Synthesis from Ergotamine Tartrate[7][8][9]
Materials: Ergotamine tartrate, hydrazine hydrate, iso-propanol.

Apparatus: Schlenk flask, reflux condenser, oil bath, rotary evaporator, preparative HPLC

system.

Procedure:

To a Schlenk flask equipped with a reflux condenser, add 0.668 g (1.01 mmol) of

ergotamine tartrate to 11.5 mL (233 mmol) of stirring hydrazine hydrate under a nitrogen

atmosphere.

Heat the reaction mixture to 140 °C in an oil bath for 90 minutes.

After cooling, remove the volatile compounds under reduced pressure.

Dilute the remaining oil with iso-propanol.

Separate the product, lysergic acid hydrazide, by preparative HPLC.

Protocol 2: Synthesis from Powdered Ergot Alkaloid
Material[10]

Materials: Powdered ergot alkaloid material, anhydrous hydrazine, water.

Apparatus: Round bottom flask, reflux condenser (or sealed tube), heating mantle,

refrigerator.

Procedure:

Place one volume of powdered ergot alkaloid material in a small round bottom flask.

Add two volumes of anhydrous hydrazine.

Reflux the mixture for 30 minutes. (Alternatively, heat in a sealed tube at 112 °C).

Add 1.5 volumes of water and boil for an additional 15 minutes.
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Cool the solution in a refrigerator to crystallize the isolysergic acid hydrazide.

Protocol 3: Synthesis from Ergotamine with Acetic
Acid[6]

Materials: Ergotamine, anhydrous hydrazine, glacial acetic acid.

Procedure:

Heat a solution of 1 g of ergotamine with 5 cc of anhydrous hydrazine and 1 cc of glacial

acetic acid.

Maintain the temperature at 120 °C for 30 minutes.

The product, primarily D-isolysergic acid hydrazide, is then isolated through a work-up

procedure (details not fully specified in the source).

Visualization of Workflow and Chemical Reaction
The following diagrams illustrate the general experimental workflow and the chemical

transformation involved in the synthesis.
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General Experimental Workflow for Lysergic Acid Hydrazide Synthesis

Start with Ergot Alkaloid Precursor

React with Hydrazine Hydrate
(Heating under reflux or pressure)

Cool Reaction Mixture

Crystallize Product
(e.g., by adding water and/or cooling)

Isolate Crude Product
(Filtration)

Purify Lysergic Acid Hydrazide
(Recrystallization or Chromatography)

Pure Lysergic Acid Hydrazide

Click to download full resolution via product page

Caption: General experimental workflow for the synthesis of lysergic acid hydrazide.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 7 Tech Support

https://www.benchchem.com/product/b136357?utm_src=pdf-body-img
https://www.benchchem.com/product/b136357?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b136357?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Chemical Transformation: Ergot Alkaloid to Lysergic Acid Hydrazide

Ergot Alkaloid (Lysergic Acid Amide)

R-CO-NR'R''

Lysergic Acid Hydrazide

R-CO-NH-NH₂

Hydrazinolysis (Δ)

Amine Side-Product

HNR'R''

Hydrazine

H₂N-NH₂

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [Synthesis of Lysergic Acid Hydrazide from Ergot
Alkaloids: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b136357#synthesis-of-lysergic-acid-hydrazide-from-
ergot-alkaloids]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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